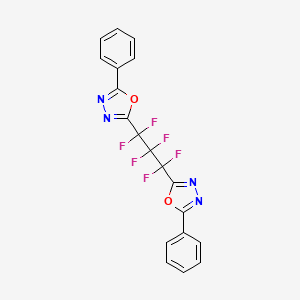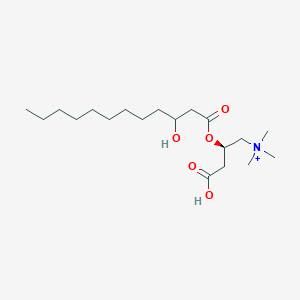
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxydodecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers): is a complex organic compound that belongs to the family of hydroxylated fatty acid derivatives. This compound is characterized by the presence of a hydroxyl group at the third carbon of the dodecanoyl chain and a carnitine moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt typically involves the esterification of dodecanoic acid with ®-carnitine. The reaction is usually catalyzed by an acid or base and requires specific conditions to ensure the formation of the desired product. The hydroxylation at the third carbon can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The mixture of diastereomers is often separated using chromatographic techniques to obtain the desired stereoisomeric form.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carnitine moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-ketododecanoyl ®-Carnitine or 3-carboxydodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydodecanoyl ®-Carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used as a model compound in studying esterification and hydroxylation reactions. It is also used in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study fatty acid metabolism and the role of carnitine in cellular energy production. It is also used in the study of enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: The compound has potential applications in the development of drugs targeting metabolic disorders. It is also studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: In the industrial sector, 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt involves its interaction with enzymes involved in fatty acid metabolism. The carnitine moiety facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The hydroxyl group at the third carbon can modulate the activity of enzymes and affect the overall metabolic pathway.
Molecular Targets and Pathways:
Carnitine Acyltransferase: The compound interacts with carnitine acyltransferase enzymes, facilitating the transport of fatty acids.
β-Oxidation Pathway: The compound is involved in the β-oxidation pathway, leading to the production of acetyl-CoA and energy.
相似化合物的比较
3-Hydroxydodecanoyl-CoA: Similar in structure but contains a coenzyme A moiety instead of carnitine.
3-Hydroxydecanoyl ®-Carnitine: Similar but with a shorter carbon chain.
3-Hydroxyhexadecanoyl ®-Carnitine: Similar but with a longer carbon chain.
Uniqueness: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is unique due to its specific combination of a hydroxylated dodecanoyl chain and a carnitine moiety. This combination allows it to participate in both fatty acid metabolism and carnitine-mediated transport processes, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H38NO5+ |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(3-hydroxydodecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/p+1/t16?,17-/m1/s1 |
InChI 键 |
ULWDPUHFMOBGFJ-ZYMOGRSISA-O |
手性 SMILES |
CCCCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
规范 SMILES |
CCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


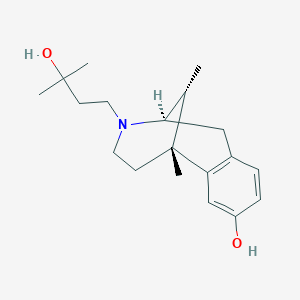
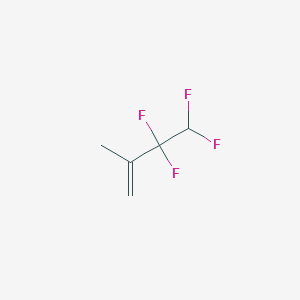
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
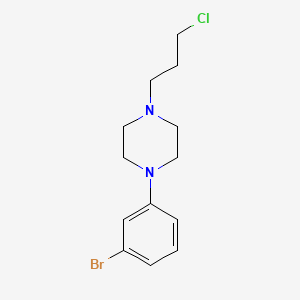
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
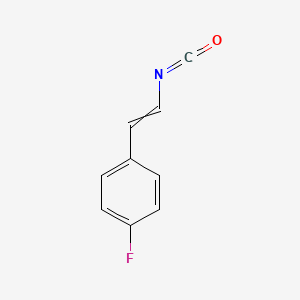
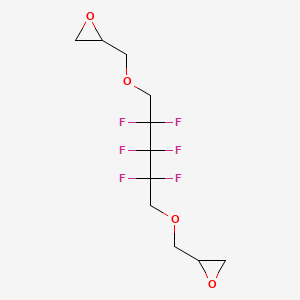
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


